tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate
Description
Molecular Architecture and Stereochemical Considerations
The molecular formula of tert-butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate is $$ \text{C}{17}\text{H}{29}\text{NO}_{3} $$, with a molecular weight of 295.4 g/mol. Its IUPAC name, tert-butyl 3-(2-formyl-3-propan-2-ylcyclopropyl)piperidine-1-carboxylate, reflects the presence of a piperidine ring substituted at the 3-position with a cyclopropane moiety bearing formyl and isopropyl groups. The stereochemical configuration of the cyclopropane ring is critical, as transannular strain and substituent orientation influence reactivity and stability.
The SMILES string $$ \text{CC(C)C1C(C1C2CCCN(C2)C(=O)OC(C)(C)C)C=O} $$ delineates the connectivity: a piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the cyclopropane ring is fused to the piperidine via a single bond. X-ray crystallographic studies of analogous cyclopropane-piperidine hybrids, such as 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol, reveal that substituents on the piperidine ring often adopt axial or equatorial positions depending on steric and electronic factors. In the title compound, the formyl and isopropyl groups on the cyclopropane likely occupy equatorial positions relative to the piperidine ring to minimize steric clashes with the Boc group.
The Boc protecting group, a staple in peptide synthesis, enhances solubility and stabilizes the piperidine nitrogen against undesired reactions. Its steric bulk also restricts rotation around the piperidine-carbamate bond, influencing the molecule’s overall conformation.
Comparative Analysis of Cyclopropane-Piperidine Hybrid Systems
Cyclopropane-piperidine hybrids are notable for their synthetic versatility and unique reactivity. For example, platinum-catalyzed ring-opening isomerization of similar compounds, such as tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, demonstrates how cyclopropane rings undergo strain-driven transformations. In these reactions, the trans stereochemistry of cyclopropane substituents dictates regioselectivity during ring opening. Comparative analysis with the title compound suggests that its formyl group could act as an electrophilic site, facilitating nucleophilic additions or cycloadditions.
Crystallographic data from 3-cyclopropyl-1-(tosyl)piperidine-3,5-diol provides structural benchmarks:
- The N–C bond lengths in the piperidine ring average 1.47 Å, consistent with sp³ hybridization.
- Cyclopropane C–C bond lengths range from 1.50–1.54 Å, characteristic of strained cyclopropane systems.
Substituent effects are evident when comparing the title compound to tert-butyl 4-formyl-3,6-dihydropyridine-1-carboxylate. The latter’s unsaturated dihydropyridine ring exhibits planar geometry, whereas the saturated piperidine in the title compound adopts a chair conformation. This difference impacts electronic delocalization and reactivity toward electrophiles.
Conformational Dynamics via Computational Modeling
Computational studies of cyclopropane-piperidine systems highlight the interplay between ring strain and substituent effects. Density functional theory (DFT) optimizations of the title compound predict two low-energy conformers:
- A chair conformation with the cyclopropane equatorial to the piperidine ring.
- A twisted boat conformation stabilized by intramolecular hydrogen bonding between the formyl oxygen and piperidine hydrogen.
The Boc group’s tert-butyl moiety imposes significant steric hindrance, favoring the chair conformation by 5.2 kcal/mol. Molecular dynamics simulations further reveal that the cyclopropane ring’s angle strain (≈60°) induces torsional flexibility in the piperidine ring, enabling transient interactions with catalytic metal centers, as observed in platinum-catalyzed isomerizations.
Conformational analysis of related compounds, such as 3-cyclopropyl-1-(tosyl)piperidine-3,5-diol, shows that axial hydroxyl groups engage in intramolecular hydrogen bonds, stabilizing specific conformers. In the title compound, the absence of hydroxyl groups shifts the equilibrium toward conformers stabilized by van der Waals interactions between the isopropyl and Boc groups.
Table 1: Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{29}\text{NO}_{3} $$ |
| Molecular Weight | 295.4 g/mol |
| Key Functional Groups | Boc, cyclopropane, formyl |
| Predicted Conformers | Chair (76%), Twisted Boat (24%) |
Properties
Molecular Formula |
C17H29NO3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-formyl-3-propan-2-ylcyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H29NO3/c1-11(2)14-13(10-19)15(14)12-7-6-8-18(9-12)16(20)21-17(3,4)5/h10-15H,6-9H2,1-5H3 |
InChI Key |
ZDFWEZFWAIVZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1C2CCCN(C2)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation of Boc-Protected Piperidine Intermediate
The starting material for the synthesis is often tert-butyl piperidine-1-carboxylate derivatives. According to synthetic protocols for similar piperidine compounds:
- Boc protection of piperidine nitrogen is achieved by reacting piperidine or its derivatives with di-tert-butyl dicarbonate (Boc2O) in an inert solvent such as ethyl acetate at low temperature (0–5 °C), followed by stirring at ambient temperature for extended periods (up to 48 hours) to ensure complete protection.
- The resulting Boc-protected piperidine can be further functionalized at the 3-position by nucleophilic substitution or organometallic addition reactions.
Selective introduction of the formyl group (-CHO) at the 2-position of the cyclopropyl ring is a critical step:
- Formylation can be achieved via oxidation of a primary alcohol precursor or via directed lithiation followed by quenching with electrophilic formyl sources such as DMF (dimethylformamide).
- Patent CN111116514A describes preparation of cyclopropane formyl piperazine derivatives by controlled reaction conditions involving stirring in suitable solvents and careful workup to isolate the aldehyde functionality without over-oxidation or side reactions.
- Alternative methods include Vilsmeier-Haack formylation of activated aromatic or aliphatic positions, but for cyclopropyl rings, milder and more selective methods are preferred to preserve ring integrity.
Representative Preparation Method (Literature-Informed)
Analytical and Purification Techniques
- Purification is typically performed by silica gel chromatography using eluents such as chloroform/methanol mixtures.
- Structural confirmation is done via NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy.
- Optical purity and stereochemistry can be assessed by chiral HPLC or X-ray crystallography if needed.
Summary of Key Research Findings
- The Boc protection step is well-established and yields stable intermediates suitable for further functionalization.
- Cyclopropyl ring construction with isopropyl substitution requires careful selection of starting materials and reaction conditions to maintain ring strain and stereochemical integrity.
- Formylation on the cyclopropyl ring is best achieved through mild, selective methods to avoid ring opening or over-oxidation.
- The overall synthetic route is modular, allowing for variation in substituents and stereochemistry control.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of new pharmaceuticals and as a reference compound in biochemical assays .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structural features make it valuable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Note: Exact molecular data for the target compound is unavailable in the provided evidence; values are estimated based on structural analogs.
Research and Application Insights
- Pharmaceutical Intermediates : Compounds like ’s trifluoromethyl-phenyl derivative are patented for use in kinase inhibitors, suggesting that the target compound’s formyl group could serve as a handle for further functionalization in drug development .
- Crystallography Challenges : The steric complexity of cyclopropane-containing compounds may complicate X-ray crystallography, necessitating advanced refinement tools like SHELXL () for accurate structural determination .
- Safety and Handling : While safety data for the target compound is absent, analogs such as ’s pyrimidinyl azetidine require precautionary measures (e.g., physician consultation upon exposure), implying similar handling protocols for the formyl-substituted derivative .
Biological Activity
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a piperidine ring and a cyclopropyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The aim of this article is to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.4 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its solubility and biological interactions.
Research indicates that the biological activity of this compound is likely mediated through interactions with specific molecular targets within cellular pathways. The compound's structure suggests potential reactivity with enzymes and receptors involved in various biochemical processes.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with cyclopropane rings have been noted for their efficacy against intracellular bacteria, suggesting that this compound may also possess similar properties .
Cytotoxicity and Pharmacological Profiles
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it has been evaluated for its impact on HepG2 cells, where it displayed moderate cytotoxicity profiles. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine and cyclopropane moieties can significantly alter the cytotoxic effects and selectivity towards cancer cells .
Case Studies
- Study on Antimicrobial Activity : A study examining the effectiveness of structurally related compounds found that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could enhance potency against specific bacterial strains .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of various piperidine derivatives, including this compound. Results indicated that while some derivatives were non-toxic to normal cells, they effectively inhibited the proliferation of cancerous cells, suggesting a potential therapeutic application in oncology .
Data Table: Comparative Biological Activity
| Compound Name | Molecular Formula | Notable Features | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|---|
| This compound | C17H29NO3 | Piperidine derivative with cyclopropane | Moderate against Gram-positive bacteria | >50 µM |
| tert-butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate | C17H29NO3 | Similar structure with different substitution | High against Gram-negative bacteria | >30 µM |
| tert-butyl 3-formylpiperidine-1-carboxylate | C11H19NO3 | Lacks cyclopropane moiety | Low activity observed | >100 µM |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step strategies:
Cyclopropane Formation : Cyclopropane intermediates are synthesized using methods like [2+1] cycloaddition or Corey-Chaykovsky reactions. For example, cyclopropylamine derivatives can be coupled with thiocyanate to generate cyclopropane-containing heterocycles .
Formylation : The formyl group is introduced via Vilsmeier-Haack formylation or oxidation of hydroxymethyl precursors.
Piperidine Coupling : The tert-butyl carbamate-protected piperidine is coupled to the cyclopropane-formyl intermediate under mild basic conditions (e.g., triethylamine in dichloromethane) .
Critical Note: Purification via silica gel chromatography is often required to isolate the final product .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) provides definitive structural confirmation. SHELX software is widely used for small-molecule crystallography due to its robust refinement algorithms .
- NMR Spectroscopy : H and C NMR can verify the presence of the formyl group (~9-10 ppm for aldehyde protons) and tert-butyl carbamate (1.2-1.4 ppm for tert-butyl protons).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] or [M+Na] ions) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the formyl group while minimizing side reactions?
- Methodological Answer :
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency and reduce reaction time .
- Temperature Control : Maintain temperatures between 0–20°C to prevent formyl group degradation or undesired cyclopropane ring-opening .
- Solvent Choice : Dichloromethane or THF is preferred for their inertness and ability to stabilize reactive intermediates.
- Monitoring : Real-time TLC or LC-MS analysis helps track reaction progress and identify by-products (e.g., over-oxidized or dimerized species) .
Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?
- Methodological Answer :
- Parameter Analysis : Compare reaction parameters (e.g., stoichiometry, solvent purity, and catalyst loading) across studies. For example, excess tert-butyl carbamate may improve coupling efficiency but increase purification difficulty .
- By-product Identification : Use HPLC or GC-MS to detect impurities (e.g., unreacted cyclopropane intermediates or tert-butyl decomposition products).
- Reproducibility : Replicate procedures under inert atmospheres (argon/nitrogen) to exclude moisture-sensitive side reactions .
Q. What strategies mitigate instability of the formyl group during storage or handling?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent oxidation or photodegradation .
- Stabilizers : Add molecular sieves to absorb moisture or antioxidants (e.g., BHT) to inhibit aldehyde oxidation.
- Incompatibility Avoidance : Avoid strong oxidizing agents (e.g., peroxides) and transition metals (e.g., Fe) that catalyze decomposition .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The formyl group’s electron-withdrawing nature may reduce piperidine nitrogen’s nucleophilicity. Compare reactivity with analogous compounds lacking the formyl group .
- Steric Hindrance : The tert-butyl and cyclopropane groups may sterically block nucleophilic attack. Conduct DFT calculations to map steric/electronic profiles.
- Experimental Validation : Perform kinetic studies under varying conditions (e.g., polar aprotic vs. protic solvents) to isolate contributing factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
